(2R,13R,14R,20S)-19-(furan-3-yl)-11-hydroxy-9,9,13,20-tetramethyl-4,8,15,18-tetraoxahexacyclo[11.9.0.02,7.02,10.014,16.014,20]docos-10-ene-5,12,17-trione
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Overview
Description
Evodol: is a limonoid compound derived from the dried and nearly ripe fruits of Euodia rutaecarpa (Juss.) Benth. var. bodinieri (Dode) Huang, a plant belonging to the Rutaceae family . It is known for its anti-inflammatory properties and larvicidal activity against the Asian tiger mosquito . The molecular formula of Evodol is C26H28O9, and it has a molecular weight of 484.5 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: Evodol can be synthesized through the extraction and isolation from the fruits of Euodia rutaecarpa. The process involves the use of chromatographic techniques to separate Evodol from other limonoid compounds present in the plant . The chemical structure of Evodol is elucidated using spectroscopic methods and single-crystal X-ray diffraction .
Industrial Production Methods: Industrial production of Evodol typically involves large-scale extraction from Euodia rutaecarpa fruits. The process includes drying the fruits, followed by solvent extraction using chloroform or other organic solvents. The extract is then subjected to repeated silica gel column chromatography to isolate Evodol .
Chemical Reactions Analysis
Types of Reactions: Evodol undergoes various chemical reactions, including:
Oxidation: Evodol can be oxidized to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups present in Evodol.
Substitution: Substitution reactions can occur at specific positions on the Evodol molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve reagents like halogens or nucleophiles under specific conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of Evodol can lead to the formation of various oxidized derivatives, while reduction can yield reduced forms of Evodol with modified functional groups.
Scientific Research Applications
Evodol has a wide range of scientific research applications, including:
Mechanism of Action
Evodol exerts its effects through several molecular targets and pathways:
Anti-inflammatory Action: Evodol inhibits the production of nitric oxide in activated macrophages, which is a key mediator of inflammation.
Larvicidal Activity: The exact mechanism of its larvicidal activity is not fully understood, but it is believed to interfere with the development and survival of mosquito larvae.
Comparison with Similar Compounds
Limonin: Another limonoid compound with similar larvicidal activity.
Evodiamine: An alkaloid from the same plant with anti-inflammatory and anticancer properties.
Rutaecarpine: Another alkaloid with a wide range of pharmacological activities.
Uniqueness of Evodol: Evodol is unique due to its specific combination of anti-inflammatory and larvicidal properties. While other compounds like limonin and evodiamine share some similar activities, Evodol’s distinct molecular structure and specific inhibitory effects on nitric oxide production set it apart .
Properties
Molecular Formula |
C26H28O9 |
---|---|
Molecular Weight |
484.5 g/mol |
IUPAC Name |
(2R,13R,14R,20S)-19-(furan-3-yl)-11-hydroxy-9,9,13,20-tetramethyl-4,8,15,18-tetraoxahexacyclo[11.9.0.02,7.02,10.014,16.014,20]docos-10-ene-5,12,17-trione |
InChI |
InChI=1S/C26H28O9/c1-22(2)17-16(28)18(29)24(4)13(25(17)11-32-15(27)9-14(25)34-22)5-7-23(3)19(12-6-8-31-10-12)33-21(30)20-26(23,24)35-20/h6,8,10,13-14,19-20,28H,5,7,9,11H2,1-4H3/t13?,14?,19?,20?,23-,24-,25-,26+/m0/s1 |
InChI Key |
SNGHLUWTFLYPMT-QVONRVOQSA-N |
Isomeric SMILES |
C[C@@]12CCC3[C@]([C@@]14C(O4)C(=O)OC2C5=COC=C5)(C(=O)C(=C6[C@@]37COC(=O)CC7OC6(C)C)O)C |
Canonical SMILES |
CC1(C2=C(C(=O)C3(C(C24COC(=O)CC4O1)CCC5(C36C(O6)C(=O)OC5C7=COC=C7)C)C)O)C |
Origin of Product |
United States |
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